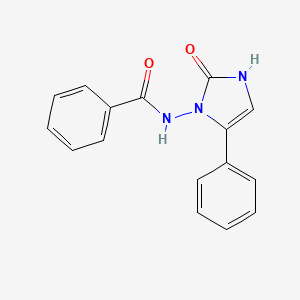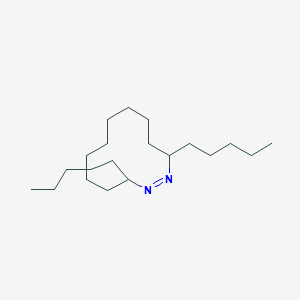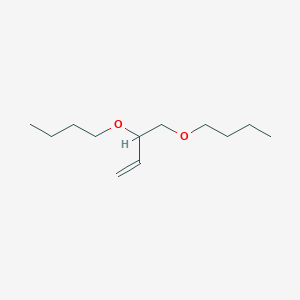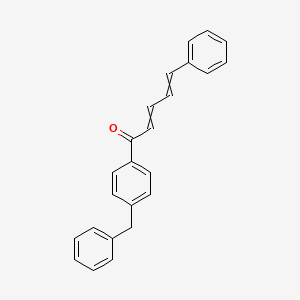
1-(4-Benzylphenyl)-5-phenylpenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylphenyl)-5-phenylpenta-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a benzylphenyl group and a phenylpenta-dienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylphenyl)-5-phenylpenta-2,4-dien-1-one typically involves the reaction of 1-(4-benzylphenyl)-3-chloropropan-1-one with appropriate reagents under controlled conditions. One method involves the use of acetonitrile as a solvent at room temperature . The reaction conditions must be carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylphenyl)-5-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, sodium methoxide, room temperature.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-(4-Benzylphenyl)-5-phenylpenta-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic effects in treating various diseases, although more research is needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism of action of 1-(4-Benzylphenyl)-5-phenylpenta-2,4-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- 1-(4-Benzylphenyl)-2-propen-1-one
- 1-(4-Benzoylphenyl)-2-propen-1-one
Comparison: 1-(4-Benzylphenyl)-5-phenylpenta-2,4-dien-1-one is unique due to its extended conjugated system, which may confer distinct chemical and biological properties compared to its analogs. The presence of additional double bonds in the penta-2,4-dien-1-one moiety can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
88681-12-3 |
|---|---|
Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(4-benzylphenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C24H20O/c25-24(14-8-7-11-20-9-3-1-4-10-20)23-17-15-22(16-18-23)19-21-12-5-2-6-13-21/h1-18H,19H2 |
InChI Key |
MFBISGJDHFPCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C=CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


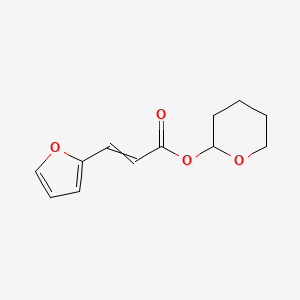
![5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14388406.png)
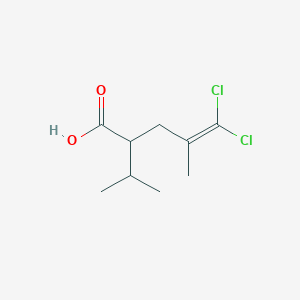
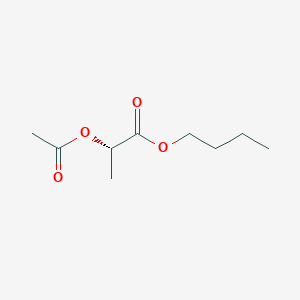
![{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid](/img/structure/B14388430.png)
![7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14388431.png)
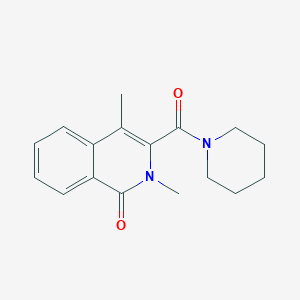

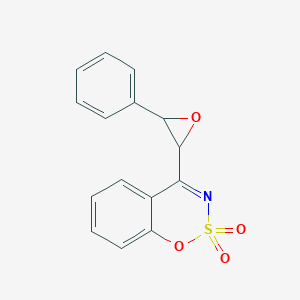
![N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine](/img/structure/B14388457.png)
![3'-Fluoro-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14388464.png)
